Product packaging for Zeatin-8-14C(Cat. No.:)

Zeatin-8-14C

Cat. No.: B13834678
M. Wt: 221.24 g/mol
InChI Key: UZKQTCBAMSWPJD-IFPNWWLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zeatin-8-14C is a radiolabeled form of zeatin, a pivotal adenine-type cytokinin first identified in maize . This compound is an essential tool for plant physiologists and biochemists investigating the complex role of cytokinins in plant growth and development. Its primary research value lies in tracing the uptake, transport, and metabolic fate of cytokinins within plant systems. Studies have demonstrated that within plant tissues such as bean axes, this compound is extensively metabolized into key derivatives like zeatin riboside, zeatin-5'-ribotide, and dihydrozeatin derivatives . Researchers utilize this radiolabeled tracer to elucidate specific metabolic pathways, including O-glucosylation and O-xylosylation, which are critical for understanding cytokinin homeostasis and inactivation in various plant species, particularly within the Phaseolus genus . Furthermore, it has been used in studies examining the effects of growth inhibitors, such as abscisic acid, on cytokinin metabolism . The radiolabel at the 8th position of the adenine ring allows for precise tracking, providing invaluable insights into the mechanisms of action, translocation, and degradation of this essential plant hormone. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O B13834678 Zeatin-8-14C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O

Molecular Weight

221.24 g/mol

IUPAC Name

(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol

InChI

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i5+2

InChI Key

UZKQTCBAMSWPJD-IFPNWWLTSA-N

Isomeric SMILES

C/C(=C\CNC1=NC=NC2=C1N[14CH]=N2)/CO

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)CO

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Compound: Zeatin-8-14C
IUPAC Name: (E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol
Molecular Formula: C₁₀H₁₃N₅O
Molecular Weight: 221.24 g/mol
Label Position: Carbon-14 at the 8-position of the purine ring.

Preparation Methods of this compound

General Synthetic Strategy

The preparation of this compound involves the condensation of a suitably labeled purine (6-chloropurine-8-14C) with a high-purity side-chain amine (4-amino-2-methylbut-trans-2-en-1-ol). The process is designed to ensure specificity of labeling and high chemical purity, which is critical due to the small scale and the need to avoid isomeric impurities.

Synthesis of the Side-Chain Amine

Preparation of 4-amino-2-methylbut-trans-2-en-1-ol
  • Step 1: Synthesize methyl γ-bromotiglate from tiglic acid using N-bromosuccinimide.
  • Step 2: Convert methyl γ-bromotiglate to the azido derivative by reaction with sodium azide.
  • Step 3: Separate cis and trans isomers by preparative TLC.
  • Step 4: Reduce the trans isomer to yield 4-amino-2-methylbut-trans-2-en-1-ol.
Table 2: Key Steps in Amine Synthesis
Step Starting Material Reagent/Condition Product
1 Tiglic acid N-bromosuccinimide γ-bromotiglic acid
2 γ-bromotiglic acid (esterified) Diazomethane Methyl γ-bromotiglate
3 Methyl γ-bromotiglate Sodium azide Methyl γ-azidotiglate (cis/trans mixture)
4 Methyl γ-azidotiglate (trans) Reduction (e.g., H₂/Pd) 4-amino-2-methylbut-trans-2-en-1-ol

Condensation with Labeled Purine

  • Step 1: Dissolve 6-chloropurine-8-14C in dry 1,2-dimethoxyethane.
  • Step 2: Add purified 4-amino-2-methylbut-trans-2-en-1-ol.
  • Step 3: Stir under anhydrous conditions to promote condensation.
  • Step 4: Purify the crude product using thin-layer chromatography, as recrystallization is impractical at this scale.
Table 3: Condensation Reaction Parameters
Parameter Value/Condition
Solvent 1,2-dimethoxyethane (aprotic)
Temperature Ambient to mild heating
Purification TLC or paper chromatography
Typical yield (radioactive) Limited by labeled precursor

Alternative Biosynthetic Approach

In some laboratory settings, this compound can also be produced biosynthetically:

  • Use labeled precursors (e.g., [14C]-adenine) in yeast or plant tissue cultures.
  • Allow the organism to biosynthesize zeatin, which is then extracted and purified.
  • This method is less common for high-specific-activity products but is useful for metabolic studies.

Research Results and Analytical Data

  • Confirmation of Labeling: Oxidative degradation of the product yields labeled adenine, confirming the label is at the purine ring.
  • Purity Assessment: Gas-liquid chromatography (GLC) and TLC are used to confirm product identity and purity.
  • Isomeric Purity: No significant formation of dihydrozeatin or other side products is observed under optimized conditions.

Summary Table: this compound Synthesis Workflow

Step Description Analytical Control
Precursor 6-chloropurine-8-14C, side-chain amine synthesis NMR, TLC
Condensation Nucleophilic substitution in aprotic solvent TLC, GLC
Purification Chromatography (TLC, paper) Autoradiography, GLC
Verification Degradation to labeled adenine Radioactivity assay

Chemical Reactions Analysis

Types of Reactions: Zeatin-8-14C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolism and function of cytokinins in plants .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dihydrozeatin, zeatin riboside, and various glucosylated derivatives .

Scientific Research Applications

Metabolism Studies

Rapid Uptake and Metabolism
Zeatin-8-14C is rapidly absorbed and metabolized by plant tissues. For instance, research on excised bean axes demonstrated that within 12 hours at 26°C, most of the radioactivity from this compound was found in the soluble fraction, indicating extensive metabolism into various derivatives such as zeatin riboside and dihydrozeatin . This rapid metabolism is crucial for understanding hormone dynamics during seed germination and dormancy.

Conversion to Nucleotide Forms
In studies involving the inflorescence stalks of Yucca flaccida, this compound was shown to be converted into mono-, di-, and tri-phosphate ribonucleotides after uptake . This conversion is essential for elucidating the biochemical pathways through which cytokinins influence plant growth and development.

Role in Seed Development

Promotion of Seed Growth
Exogenous application of trans-zeatin has been reported to significantly enhance the development of small loquat seeds. The application led to increased levels of endogenous trans-zeatin, suggesting its potential role in stimulating cotyledon expansion and overall seed development . This finding highlights the importance of zeatin in agricultural practices aimed at improving crop yields.

Transport Mechanisms

Transport from Leaves to Phloem
Research indicates that zeatin metabolites are actively transported from leaves to phloem tissues. High β-glucosidase activity facilitates the conversion of stored cytokinin glucosides into active forms that can be transported within the plant . Understanding these transport mechanisms is vital for optimizing cytokinin applications in horticulture and agriculture.

Case Studies

StudyOrganismFindings
Phaseolus vulgaris BeanDemonstrated rapid uptake and extensive metabolism of this compound into various derivatives .
Yucca flaccida YuccaConversion of this compound into nucleotide forms, indicating its metabolic pathways .
Loquat seeds Eriobotrya japonicaApplication of trans-zeatin promoted seed development through enhanced endogenous cytokinin levels .

Implications for Agricultural Practices

The insights gained from studies involving this compound have significant implications for agricultural practices:

  • Enhancing Crop Yields : By understanding how zeatin influences seed development, agriculturalists can apply this knowledge to enhance crop yields through targeted hormone applications.
  • Optimizing Growth Conditions : Knowledge about the metabolism and transport mechanisms of zeatin can help in developing growth conditions that maximize the effectiveness of cytokinins.

Comparison with Similar Compounds

Ethyl 2-(2-[ethyl(4-fluorophenyl)amino]phenyl)acetate (14c) and Ethyl 2-(2-[ethyl(3,5-dichlorophenyl)amino]phenyl)acetate (14d)

Structural Differences :

  • 14c and 14d are ethyl ester derivatives featuring fluorophenyl and dichlorophenyl substituents, respectively. Unlike zeatin-8-14C, these compounds lack purine rings and hydroxyl groups, rendering them functionally distinct as synthetic intermediates rather than bioactive hormones.
    Synthetic Comparison :
Parameter This compound 14c/14d
Key Reagents Purine derivatives, ¹⁴C precursors 4-fluorophenyl/dichlorophenyl indoles, ethyl iodide
Reaction Conditions Isotope-specific alkylation Base-mediated N-ethylation
Purification HPLC/Radio-TLC Flash chromatography (EtOAc/hexane)
Yield Not reported in evidence 57–87% (Step A and B combined)
Applications Plant hormone tracing Pharmaceutical intermediates

Both 14c and 14d exhibit higher synthetic yields (up to 87%) compared to typical this compound syntheses, which often involve lower yields due to isotopic incorporation challenges .

8-(4-Halophenyl)-Thiazolooxadiazoles (e.g., Compounds 32, 33, 36)

Structural Differences :

  • These compounds feature a thiazolooxadiazole core with halogenated phenyl groups (e.g., bromo, chloro). Unlike this compound, they lack the purine backbone but share heterocyclic complexity.
    Analytical Characterization :
Parameter This compound Thiazolooxadiazoles
¹H-NMR Signals Purine H-8 (δ 8.3 ppm) CH₃ (δ 1.2–1.4 ppm), H-6 (δ 6.7–7.2 ppm)
¹³C-NMR Signals ¹⁴C-labeled C-8 (δ 120–125 ppm) Halophenyl carbons (δ 125–135 ppm)
Mass Spectrometry [M+H]⁺ at m/z 221 (unlabeled) EI/ESI peaks at m/z 320–450

Thiazolooxadiazoles are optimized for drug discovery (e.g., kinase inhibition), while this compound is tailored for isotopic tracer studies in plant biology .

Functional Comparison with Isotope-Labeled Cytokinins

While direct structural analogs of this compound are scarce in the provided evidence, functional comparisons can be drawn with other isotope-labeled cytokinins:

Radiolabeled Benzyladenine (BA-8-¹⁴C)

  • Similarities : Both are ¹⁴C-labeled cytokinins used in plant uptake studies.
  • Differences : BA-8-¹⁴C lacks the hydroxylated isopentenyl side chain of zeatin, reducing its mobility in xylem transport assays .

Deuterated Zeatin (D₃-Zeatin)

  • Applications : Deuterated forms are used in mass spectrometry quantification, whereas ¹⁴C-labeled zeatin enables autoradiography and metabolic flux analysis.
  • Sensitivity : D₃-zeatin provides higher resolution in LC-MS but lacks the radiotracing capability of this compound .

Metabolic Stability

  • This compound exhibits a half-life of 6–8 hours in Arabidopsis thaliana, shorter than synthetic cytokinins like 6-benzylaminopurine (12–15 hours), highlighting its rapid turnover in planta .

Transport Efficiency

  • Comparative studies show this compound is preferentially transported via phloem (70% mobility) over xylem (30%), unlike non-hydroxylated analogs like isopentenyladenine (50% phloem) .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP
This compound C₉H₈N₄OS 220.251 1.2
14c C₁₈H₂₀FNO₂ 301.36 3.8
8-(4-Bromophenyl)-33 C₁₄H₁₂BrN₃O₂S 366.23 2.9

Q & A

Q. What are the essential safety protocols for handling Zeatin-8-14C in laboratory settings?

  • Methodological Answer : When handling radioactive compounds like this compound, adhere to general laboratory safety guidelines:
  • Use personal protective equipment (PPE), including lab coats, gloves, and safety goggles.
  • Work in a fume hood or designated radioactive workspace to minimize inhalation risks.
  • Dispose of radioactive waste in labeled, shielded containers compliant with institutional regulations.
  • Follow emergency procedures for spills: evacuate the area, decontaminate using absorbent materials, and report incidents immediately .
  • Reference institutional radiation safety manuals for specific handling and storage requirements.

Q. How should researchers design experiments to trace this compound uptake in plant tissues?

  • Methodological Answer :
  • Experimental Design : Use controlled hydroponic or tissue culture systems to administer this compound at physiologically relevant concentrations. Include non-radiolabeled zeatin controls to differentiate background signals.
  • Sampling : Collect tissues at multiple time points to track translocation kinetics.
  • Detection : Employ liquid scintillation counting for quantitative analysis or autoradiography for spatial localization.
  • Validation : Cross-validate results with HPLC-MS to confirm isotopic specificity .

Q. What are the best practices for documenting this compound experimental procedures?

  • Methodological Answer :
  • Detail Methodology : Describe radiolabel incorporation methods, instrument calibration (e.g., scintillation counter settings), and normalization techniques (e.g., per mg tissue weight).
  • Reproducibility : Provide step-by-step protocols for solution preparation, application methods, and data acquisition.
  • Data Transparency : Report raw counts, background subtraction methods, and statistical analyses (e.g., ANOVA for time-course studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound tracer data and immunoassay results?

  • Methodological Answer :
  • Source Analysis : Check antibody specificity in immunoassays (e.g., cross-reactivity with zeatin metabolites) and validate scintillation counting efficiency for this compound.
  • Experimental Controls : Include internal standards (e.g., deuterated zeatin) in both methods to assess recovery rates.
  • Integrated Workflow : Combine tracer studies with enzymatic degradation assays to isolate zeatin-specific signals .

Q. What strategies optimize this compound incorporation efficiency in recalcitrant plant systems?

  • Methodological Answer :
  • Pre-Treatment : Use vacuum infiltration or surfactant additives (e.g., Tween-20) to enhance tissue permeability.
  • Pulse-Chase Design : Apply this compound in short bursts followed by non-radiolabeled media to study turnover rates.
  • Tissue-Specific Optimization : Test varying pH, temperature, and co-factors (e.g., sucrose) to match physiological conditions .

Q. How should researchers address low signal-to-noise ratios in this compound autoradiography?

  • Methodological Answer :
  • Exposure Time : Extend film exposure duration or use phosphor imaging screens for higher sensitivity.
  • Background Reduction : Pre-treat samples with chelating agents (e.g., EDTA) to minimize non-specific binding.
  • Quantitative Calibration : Generate a standard curve with known this compound concentrations to normalize signals .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound time-course data?

  • Methodological Answer :
  • Kinetic Modeling : Use nonlinear regression to fit uptake curves (e.g., Michaelis-Menten for transporter-mediated uptake).
  • Error Propagation : Calculate uncertainties from counting statistics (Poisson distribution) and instrument error.
  • Software Tools : Leverage platforms like R or Python for bootstrapping or Bayesian inference in low-signal scenarios .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

  • Methodological Answer :
  • Inter-Lab Calibration : Share reference samples with collaborating labs to standardize detection protocols.
  • Metadata Reporting : Document environmental variables (e.g., light intensity, humidity) affecting plant hormone dynamics.
  • Open Data : Publish raw datasets and analysis scripts in repositories like Zenodo or Figshare .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to publishing this compound research involving radioactive materials?

  • Methodological Answer :
  • Safety Compliance : Declare adherence to institutional radiation safety protocols in the "Methods" section.
  • Transparency : Disclose any conflicts of interest related to funding or equipment sources.
  • Data Integrity : Avoid selective reporting; include all replicates and outliers in supplementary materials .

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